molecular formula C16H20N4O3S B7053001 2-methylsulfonyl-1-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]propan-1-one

2-methylsulfonyl-1-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]propan-1-one

Cat. No.: B7053001
M. Wt: 348.4 g/mol
InChI Key: HZQZECIVCUTUOR-UHFFFAOYSA-N
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Description

2-methylsulfonyl-1-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]propan-1-one is a complex organic compound featuring a triazole ring, a pyrrolidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylsulfonyl-1-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]propan-1-one typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a Mannich reaction or by cyclization of amino alcohols.

    Attachment of the Sulfonyl Group:

    Final Coupling: The final step involves coupling the triazole and pyrrolidine intermediates under conditions that facilitate the formation of the desired product, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group, leading to various reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group or the triazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines, depending on the site of reduction.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its triazole ring is known to interact with various biological targets, making it a candidate for drug development.

Medicine

The compound has shown promise in medicinal chemistry, particularly as an antifungal and antibacterial agent. Its ability to inhibit certain enzymes and disrupt cellular processes makes it a potential therapeutic agent.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the sulfonyl and triazole groups.

Mechanism of Action

The mechanism of action of 2-methylsulfonyl-1-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The sulfonyl group can interact with nucleophilic sites in proteins, leading to modifications that disrupt their function.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone: Another triazole-containing compound with antifungal properties.

    2-(2,4-difluorophenyl)-1H-1,2,4-triazole-3-thiol: Known for its antibacterial activity.

    3-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1H-1,2,4-triazole: Used in the synthesis of various pharmaceuticals.

Uniqueness

What sets 2-methylsulfonyl-1-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]propan-1-one apart is its combination of a sulfonyl group with a triazole and pyrrolidine ring. This unique structure provides a distinct set of chemical properties and biological activities, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-methylsulfonyl-1-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-11(24(2,22)23)16(21)20-10-6-9-13(20)15-17-14(18-19-15)12-7-4-3-5-8-12/h3-5,7-8,11,13H,6,9-10H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQZECIVCUTUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C2=NC(=NN2)C3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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